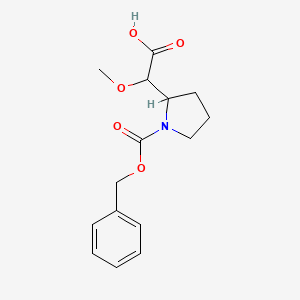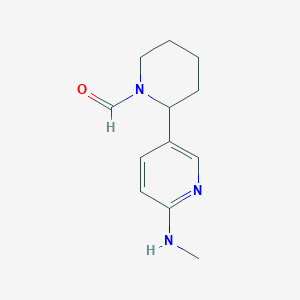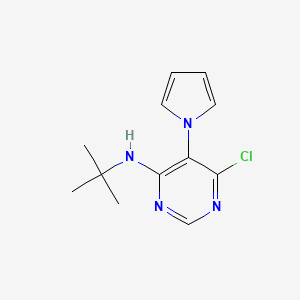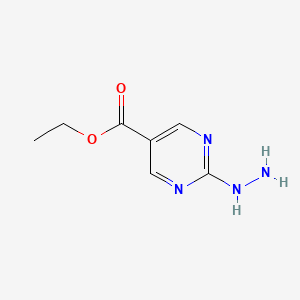
Ethyl 2-hydrazinylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydrazinylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydrazinylpyrimidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydrazinylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrazine-substituted pyrimidines, and various functionalized pyrimidine derivatives. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
Ethyl 2-hydrazinylpyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-hydrazinylpyrimidine-5-carboxylate include:
- Ethyl 2-hydroxypyrimidine-5-carboxylate
- Ethyl 2,4-dichloropyrimidine-5-carboxylate
- Triazole-pyrimidine hybrids
Uniqueness
This compound is unique due to its specific hydrazinyl substitution, which imparts distinct chemical and biological properties. This substitution allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 2-hydrazinylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-6(12)5-3-9-7(11-8)10-4-5/h3-4H,2,8H2,1H3,(H,9,10,11) |
InChI Key |
ZTJFDVHHCPNAOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




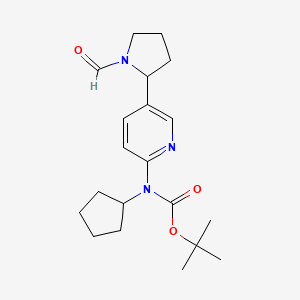
![4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11802670.png)
